methyl 2-{5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Overview
Description
Methyl 2-{5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions to introduce the fluorophenyl group . The reaction conditions often include the use of palladium catalysts, boronic acids, and appropriate solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-{5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the chromen-2-one core structure play crucial roles in binding to these targets and modulating their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-2-(4-fluorophenyl)acetate
- 2-(2-chloro-4-fluorophenyl)acetate
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
Methyl 2-{5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its combination of a fluorophenyl group, an oxoethoxy linkage, and a chromen-2-one core. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2-oxochromen-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO6/c1-12-8-18(28-11-17(24)14-4-6-15(23)7-5-14)21-13(2)16(10-20(25)27-3)22(26)29-19(21)9-12/h4-9H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDWFNRRSTXFEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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